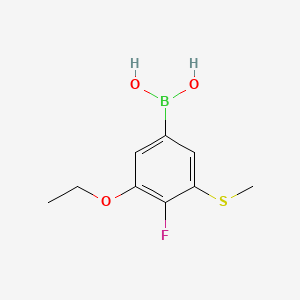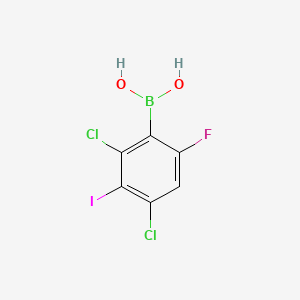
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BCl2FIO2. It is a solid compound with a molecular weight of 334.71 g/mol . This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Wirkmechanismus
The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .
Eigenschaften
Molekularformel |
C6H3BCl2FIO2 |
|---|---|
Molekulargewicht |
334.71 g/mol |
IUPAC-Name |
(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H |
InChI-Schlüssel |
KAJIFYDXROKOBM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

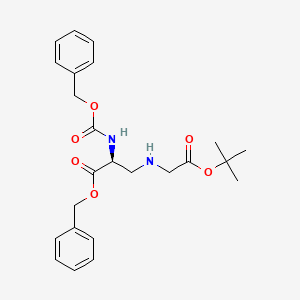
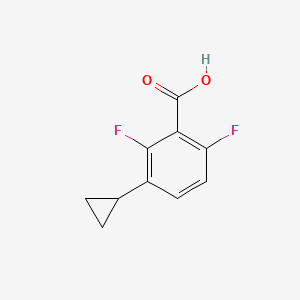

![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
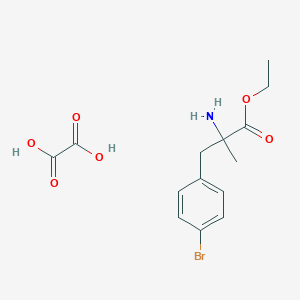
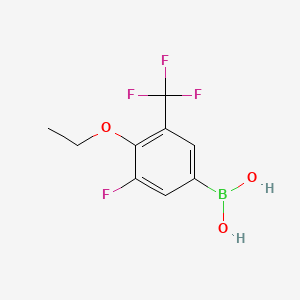

![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
